![molecular formula C25H21N3O2 B2871346 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one CAS No. 899946-81-7](/img/structure/B2871346.png)
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and a pyridazine ring . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Pyridazine is a six-membered ring with two nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Cu(OAc)2-Catalyzed Aerobic Oxidative Dehydrogenation Coupling :A study by Feng, Liu, and Wang (2017) demonstrated a Cu(OAc)2-catalyzed domino tricyclization involving naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde. This process enabled the synthesis of heptacyclic quinolizino[3,4,5,6-kla]perimidines through aerobic oxidative dehydrogenation coupling, highlighting a facile method toward fused aza-heterocycles (Feng, Liu, & Wang, 2017).
Facile Diversity-Oriented Synthesis :Kantevari et al. (2011) reported the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls. This synthesis achieved very good yields through CeCl3·7H2O-NaI catalyst via variants of the Bohlmann-Rahtz reaction. The synthesized compounds were evaluated for their in vitro antimycobacterial activity, with several showing promising antitubercular agents (Kantevari et al., 2011).
Chemical Biology and Environmental Implications
Chemical Biology of Naphthoquinones :The study by Kumagai et al. (2012) discussed the chemistry, biochemistry, and cellular effects of naphthoquinones and their derivatives. These compounds interact with biological systems, promoting inflammatory and anti-inflammatory actions, anticancer activities, and inducing toxicities. The review emphasizes their prevalence as natural products and environmental chemicals, illustrating the diverse impacts of these compounds on health and disease (Kumagai et al., 2012).
Antiproliferative Activities
Synthesis and Antiproliferative Activities :Chen et al. (2013) synthesized certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds were evaluated for their antiproliferative activities against a panel of human cancer cell lines, with some showing significant activity. This research highlights the potential of these derivatives in cancer treatment (Chen et al., 2013).
Quinoxaline and Its Applications
Quinoxaline Derivatives :Pereira et al. (2015) reviewed the structure, mechanism, and biomedical as well as industrial applications of quinoxaline derivatives. These compounds possess a broad spectrum of biological activities, including antimicrobial and chronic disease treatments. The versatility of quinoxaline derivatives underscores the importance of such heterocyclic compounds in scientific research and their potential for therapeutic use (Pereira et al., 2015).
Orientations Futures
The future directions for research on this compound would depend on its biological activity and potential applications. If it has promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-24-14-13-22(21-12-11-18-6-1-2-8-20(18)16-21)26-28(24)17-25(30)27-15-5-9-19-7-3-4-10-23(19)27/h1-4,6-8,10-14,16H,5,9,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEOFUAQRFMZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2871263.png)

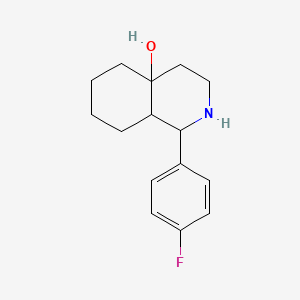



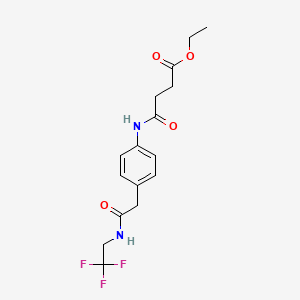
![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)
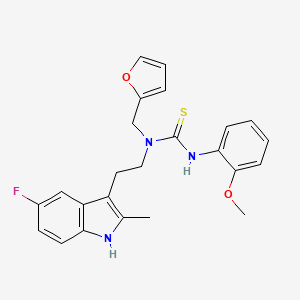
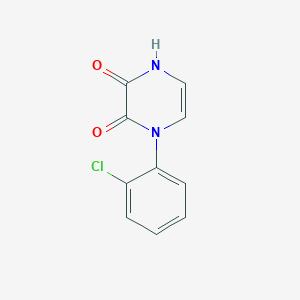
![5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2871281.png)
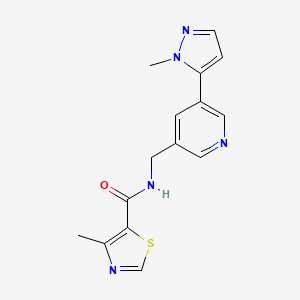
![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)